1-(3-Aminophenyl)piperidin-3-ol
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Overview
Description
1-(3-Aminophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 1-(3-Aminophenyl)piperidin-3-ol, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, the intramolecular amination of organoboronates provides piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are scalable and provide high yields of the desired products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in cycloaddition and annulation reactions, leading to the formation of spiropiperidines and condensed piperidines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium acetate, SOCl2, and organoboronates . Reaction conditions often involve the use of catalysts such as Cp*Ir complexes and microwave irradiation to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound include substituted piperidines, spiropiperidines, and piperidinones . These products have significant pharmacological and biological activities.
Scientific Research Applications
1-(3-Aminophenyl)piperidin-3-ol has various scientific research applications in chemistry, biology, medicine, and industry. Piperidine derivatives are utilized as building blocks in drug design and synthesis . They exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The compound is also used in the synthesis of biologically active molecules and potential drug candidates .
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)piperidin-3-ol involves its interaction with molecular targets and pathways in the body. Piperidine derivatives can act as ligands for various receptors and enzymes, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(3-Aminophenyl)piperidin-3-ol include other piperidine derivatives such as 1-(3-Aminophenyl)piperidin-4-ol, 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol, and 1-(3-Aminophenyl)methylpiperidin-4-yl)methanol .
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. The presence of the amino group at the 3-position of the phenyl ring and the hydroxyl group at the 3-position of the piperidine ring contribute to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(3-aminophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c12-9-3-1-4-10(7-9)13-6-2-5-11(14)8-13/h1,3-4,7,11,14H,2,5-6,8,12H2 |
InChI Key |
MGCJCOWNXOLISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=C2)N)O |
Origin of Product |
United States |
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